An In-depth Technical Guide to 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one for Researchers and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and drug development, the strategic use of protecting groups is paramount for the successful construction of complex molecular architectures. Among the myriad of choices for the protection of hydroxyl moieties, the tert-butyldimethylsilyl (TBS) ether stands out for its versatility, ease of installation, and tunable reactivity. This guide provides a comprehensive technical overview of 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one, a key building block that combines the robust protection of a primary alcohol with the synthetic utility of a methyl ketone.
This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physical and chemical properties of this reagent, as well as practical, field-proven insights into its synthesis and deprotection. The protocols and data presented herein are designed to be self-validating, grounded in established chemical principles, and supported by authoritative references.
Nomenclature and Structure
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Systematic Name: 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one
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Molecular Formula: C₁₀H₂₂O₂Si[1]
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Molecular Weight: 202.37 g/mol [1]
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Synonyms: 4-((tert-Butyldimethylsilyl)oxy)butan-2-one, 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-butanone[3]
The molecular structure of 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one features a four-carbon backbone. The primary hydroxyl group at the 4-position is protected as a tert-butyldimethylsilyl ether, while the 2-position is functionalized with a ketone.
Figure 1: Chemical structure of 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one.
Physical and Chemical Properties
This compound is typically a clear oil at room temperature.[1] While experimentally determined physical properties for this specific molecule are not widely published, data from the closely related 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol can provide useful estimates.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Clear Oil | [1] |
| Molecular Formula | C₁₀H₂₂O₂Si | [1] |
| Molecular Weight | 202.37 g/mol | [1] |
| Boiling Point (estimated) | 63-66 °C at 0.3 mmHg (for the analogous butan-1-ol) | [4] |
| Density (estimated) | Not available; likely similar to related silylated butanols | |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). | [5] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Rotatable Bond Count | 5 | [1] |
Spectroscopic Data (Predicted and Comparative)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
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~2.7 ppm (t, 2H): Triplet corresponding to the methylene protons adjacent to the ketone (C3-H₂).
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~3.8 ppm (t, 2H): Triplet for the methylene protons adjacent to the silyloxy group (C4-H₂).
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~2.1 ppm (s, 3H): Singlet for the methyl protons of the ketone (C1-H₃).
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~0.9 ppm (s, 9H): Singlet for the tert-butyl protons of the TBDMS group.
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~0.05 ppm (s, 6H): Singlet for the two methyl protons on the silicon atom of the TBDMS group.
¹³C NMR (Predicted):
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~209 ppm: Carbonyl carbon (C2).
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~60 ppm: Carbon bearing the silyloxy group (C4).
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~45 ppm: Methylene carbon adjacent to the ketone (C3).
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~30 ppm: Methyl carbon of the ketone (C1).
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~26 ppm: Quaternary carbon of the tert-butyl group.
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~18 ppm: Methyl carbons of the tert-butyl group.
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~-5 ppm: Methyl carbons attached to the silicon atom.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the ketone and the silyl ether functionalities.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~1715 | C=O (Ketone) | Stretching |
| ~1250, 835, 775 | Si-C | Stretching and Bending |
| ~1100 | C-O | Stretching |
| ~2850-2960 | C-H (Alkyl) | Stretching |
The strong carbonyl stretch around 1715 cm⁻¹ is a key diagnostic peak for the butanone moiety.[6]
Mass Spectrometry (MS)
In a mass spectrum, 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one would likely exhibit fragmentation patterns characteristic of silyl ethers and ketones. The molecular ion peak (M⁺) would be at m/z 202. A prominent peak corresponding to the loss of a tert-butyl group ([M-57]⁺) at m/z 145 is also expected.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and deprotection of 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one. These protocols are based on well-established procedures for the protection and deprotection of alcohols as their TBDMS ethers.
Synthesis of 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one
The synthesis of the title compound is most efficiently achieved by the silylation of the commercially available precursor, 4-hydroxybutan-2-one. The use of tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole in an aprotic polar solvent like dimethylformamide (DMF) is a standard and high-yielding method.[7]
Figure 2: General workflow for the synthesis of 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one.
Step-by-Step Protocol:
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Reaction Setup: To a solution of 4-hydroxybutan-2-one (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (2.5 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all the imidazole has dissolved.
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Silylation: To the stirred solution, add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise. The reaction is typically exothermic, and the temperature should be monitored.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. This usually takes a few hours at room temperature.
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Quenching and Extraction: Once the reaction is complete, pour the reaction mixture into water and extract with a suitable organic solvent such as diethyl ether or ethyl acetate.
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Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and imidazole salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one.
Causality Behind Experimental Choices:
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Imidazole: Acts as a base to deprotonate the alcohol, forming a more nucleophilic alkoxide. It also serves as a catalyst by forming a highly reactive silylimidazolium intermediate.
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DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
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Aqueous Workup: Necessary to remove the water-soluble byproducts, such as imidazole hydrochloride and excess DMF.
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Column Chromatography: Ensures the removal of any unreacted starting materials and byproducts, yielding a highly pure product.
Deprotection to 4-Hydroxybutan-2-one
The cleavage of the TBDMS ether to regenerate the primary alcohol can be achieved under various conditions. Fluoride-based reagents, such as tetrabutylammonium fluoride (TBAF), are the most common and effective for this transformation due to the high affinity of fluoride for silicon.[8]
Figure 3: General workflow for the deprotection of 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one.
Step-by-Step Protocol:
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Reaction Setup: Dissolve 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one (1.0 eq) in tetrahydrofuran (THF).
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Deprotection: To the stirred solution, add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq).
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Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer visible. The reaction is typically complete within a few hours at room temperature.
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Quenching and Extraction: Quench the reaction by adding water and then extract the product with an organic solvent like ethyl acetate.
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Washing: Wash the combined organic layers with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: The resulting crude 4-hydroxybutan-2-one can be purified by flash column chromatography if necessary.
Causality Behind Experimental Choices:
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TBAF: The fluoride ion in TBAF is a potent nucleophile for silicon, leading to the cleavage of the Si-O bond. The bulky tetrabutylammonium cation ensures the solubility of the fluoride source in organic solvents like THF.
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THF: A common aprotic solvent that is compatible with the reaction conditions and effectively dissolves both the substrate and the reagent.
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Aqueous Workup: Helps to remove the water-soluble TBAF byproducts.
Safety and Handling
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Ketone Moiety: Similar to other butanones, it may be flammable and can cause eye, skin, and respiratory irritation.
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Silyl Ether: Silyl ethers are generally considered to be of low toxicity. However, upon hydrolysis, they can release the corresponding alcohol and silanol, which may have their own toxicological profiles.
General Handling Precautions:
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Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Keep away from heat, sparks, and open flames.
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Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-[(tert-Butyldimethylsilyl)oxy]butan-2-one is a valuable synthetic intermediate that offers the stability of a TBDMS-protected primary alcohol and the reactivity of a ketone. This guide has provided a detailed overview of its physical and chemical properties, along with practical, step-by-step protocols for its synthesis and deprotection. By understanding the principles behind these experimental choices, researchers and drug development professionals can confidently and effectively utilize this versatile building block in their synthetic endeavors.
References
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4-((Tert-butyldimethylsilyl)oxy)-1-(6-methoxy-2,5,7,8-tetramethyl-chroman-2-yl)butan-2-one. SpectraBase. [Link]
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A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry. [Link]
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4-((Tert-butyldimethylsilyl)oxy)but-2-yn-1-ol | C10H20O2Si | CID 5461845. PubChem. [Link]
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(Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol. PubChem. [Link]
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Regioselective Deprotection of Tert-Butyldimethylsilyl Ethers by Boron Trichloride. Synlett. [Link]
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A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst. Semantic Scholar. [Link]
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120591-36-8 | Product Name : 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one. Pharmaffiliates. [Link]
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Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. ResearchGate. [Link]
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(3Z)-4-([tert-Butyl(dimethyl)silyl]oxy)-3-penten-2-one - Optional[13C NMR]. SpectraBase. [Link]
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4-((tert-Butyldimethylsilyl)oxy)butan-1-ol. MilliporeSigma. [Link]
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4-[(tert-butyldimethylsilyl)oxy]but-2-ynal. PubChemLite. [Link]
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